Methyl 6-(chlorosulfonyl)hexanoate
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Overview
Description
Methyl 6-(chlorosulfonyl)hexanoate is an organic compound with the molecular formula C7H13ClO4S and a molecular weight of 228.69 g/mol . It is a derivative of hexanoic acid, featuring a chlorosulfonyl functional group attached to the sixth carbon of the hexanoate chain. This compound is utilized in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(chlorosulfonyl)hexanoate can be synthesized through the reaction of hexanoic acid with chlorosulfonic acid. The reaction typically involves the esterification of hexanoic acid to form methyl hexanoate, followed by chlorosulfonation to introduce the chlorosulfonyl group . The reaction conditions often require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and chlorosulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(chlorosulfonyl)hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid or sulfonyl chloride derivatives.
Oxidation Reactions: Oxidative conditions can convert the chlorosulfonyl group to sulfonic acid or other oxidized forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, sulfonic acids, and sulfonyl chlorides .
Scientific Research Applications
Methyl 6-(chlorosulfonyl)hexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 6-(chlorosulfonyl)hexanoate involves the reactivity of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, the compound can modify amino acid residues in proteins, leading to changes in protein function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-(chlorosulfonyl)hexanoate: C7H13ClO4S
Hexanoic acid, 6-(chlorosulfonyl)-, methyl ester: C7H13ClO4S
6-Chlorosulfonylbenzoxazolin-2-one: C7H5ClNO4S
Uniqueness
This compound is unique due to its specific structure, which combines the properties of a hexanoate ester with a chlorosulfonyl functional group. This combination allows for versatile reactivity and a wide range of applications in synthesis and research .
Properties
IUPAC Name |
methyl 6-chlorosulfonylhexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO4S/c1-12-7(9)5-3-2-4-6-13(8,10)11/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAALRKODFRNCMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202760-84-6 |
Source
|
Record name | methyl 6-(chlorosulfonyl)hexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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